

Foreword: Navigating the Frontier of Benzofuran Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylbenzofuran-6-amine**

Cat. No.: **B2405383**

[Get Quote](#)

This technical guide ventures into the specifics of **2-Ethylbenzofuran-6-amine**, a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While a dedicated Chemical Abstracts Service (CAS) number for this precise structure is not readily cataloged—suggesting its status as a novel or less-synthesized compound—its constituent parts, the 2-ethylbenzofuran scaffold and a strategic amino functionalization, point toward a rich area for scientific exploration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust theoretical and practical framework for its synthesis, characterization, and potential applications. By building upon the established chemistry of its parent molecules and related analogs, we can illuminate a path forward for investigating this promising compound.

Compound Profile and Strategic Importance

The foundational structure, 2-Ethylbenzofuran, is a known entity with CAS Number 3131-63-3. [1] It is an organic compound featuring a fused benzene and furan ring system.[1] The benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of an amine group, particularly at the 6-position of the benzofuran ring, is a strategic decision in drug design. Amino groups can serve as crucial pharmacophores, participating in hydrogen bonding and salt formation, which can significantly enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile.

Derivatives of aminobenzofuran have shown notable potential in pharmacology. For instance, various 2-aminobenzofuran derivatives have been synthesized and evaluated as P-glycoprotein inhibitors to combat multidrug resistance in cancer.^[3] Furthermore, 3-aminobenzofuran derivatives have been investigated as multifunctional agents for treating Alzheimer's disease.^[4] The ethyl group at the 2-position can also influence the molecule's lipophilicity and steric interactions with target proteins, potentially fine-tuning its biological activity.

Table 1: Physicochemical Properties of 2-Ethylbenzofuran and Predicted Properties for **2-Ethylbenzofuran-6-amine**

Property	2-Ethylbenzofuran	2-Ethylbenzofuran-6-amine (Predicted)
CAS Number	3131-63-3 ^[1]	Not Available
Molecular Formula	C ₁₀ H ₁₀ O	C ₁₀ H ₁₁ NO
Molecular Weight	146.19 g/mol	161.20 g/mol
Appearance	Liquid	Solid (predicted)
Boiling Point	217-218 °C	>220 °C (predicted)
Density	~1.050 g/cm ³	>1.1 g/cm ³ (predicted)
Solubility	Soluble in common organic solvents like chloroform and ethyl acetate.	Soluble in polar organic solvents.

Strategic Synthesis of 2-Ethylbenzofuran-6-amine

The synthesis of **2-Ethylbenzofuran-6-amine** can be approached through several strategic pathways. The choice of route will depend on the availability of starting materials, desired purity, and scalability. A common and logical approach involves the initial synthesis of a functionalized benzofuran core, followed by the introduction or unmasking of the amine group.

A plausible synthetic route would begin with a substituted phenol, which allows for regioselective control over the position of the eventual amine group. For instance, starting with

4-aminophenol, the amino group would first need to be protected to prevent unwanted side reactions. Acetylation to form an acetamido group is a common and effective protecting strategy. The resulting 4-acetamidophenol can then undergo O-alkylation with a suitable three-carbon synthon that will ultimately form the ethyl-substituted furan ring. A subsequent cyclization, often under acidic or thermal conditions, would yield the protected 2-ethylbenzofuran-6-acetamide. The final step would be the deprotection of the acetamido group via acid or base hydrolysis to reveal the target **2-Ethylbenzofuran-6-amine**.

An alternative strategy involves the synthesis of 2-ethylbenzofuran first, followed by regioselective nitration at the 6-position. Benzofurans can undergo electrophilic substitution, and while the 2- and 3-positions are generally more reactive, careful control of reaction conditions can favor substitution on the benzene ring.^[5] Subsequent reduction of the nitro group, commonly achieved with reducing agents like tin(II) chloride or catalytic hydrogenation, would yield the desired 6-amino product.

Below is a conceptual workflow for the synthesis of **2-Ethylbenzofuran-6-amine**.

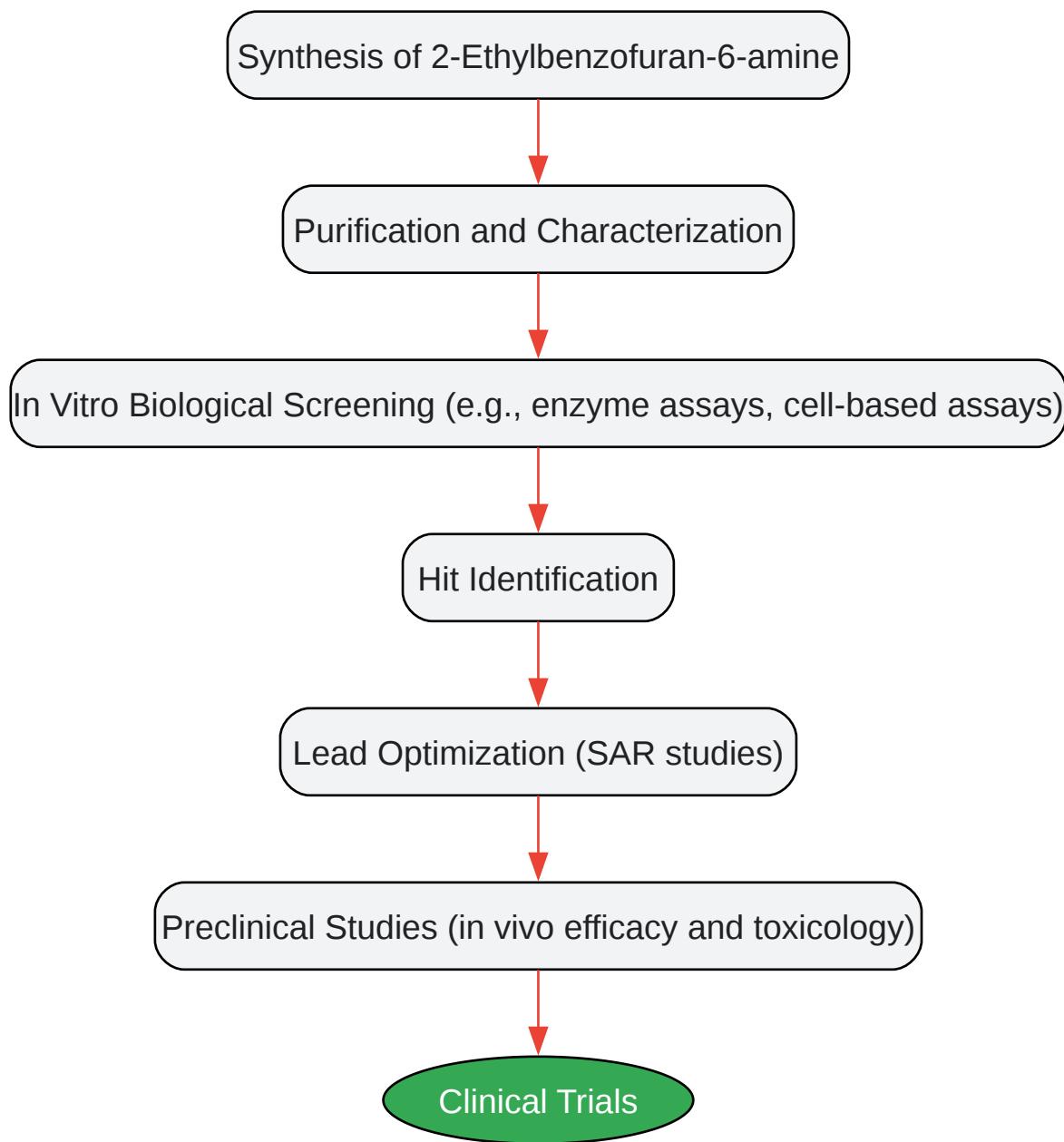
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Ethylbenzofuran-6-amine**.

Analytical Characterization

The unambiguous identification and purity assessment of the synthesized **2-Ethylbenzofuran-6-amine** would rely on a combination of modern analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons with splitting patterns indicative of their positions on the benzofuran ring, and a broad singlet for the amine protons. ^{13}C NMR would provide signals for each unique carbon atom in the molecule, confirming the overall carbon skeleton.^[6]


- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum could provide further structural information.[7]
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm^{-1}), C-H stretching of the aromatic and aliphatic groups, and the C-O-C stretching of the furan ring.[6]
- Chromatographic Methods: Thin-layer chromatography (TLC) would be used to monitor the progress of the reaction, while high-performance liquid chromatography (HPLC) would be employed to determine the purity of the final product.

Potential Applications in Drug Discovery and Development

The unique structural features of **2-Ethylbenzofuran-6-amine** make it a compelling candidate for investigation in several therapeutic areas. The benzofuran core is a well-established pharmacophore, and the strategic placement of the ethyl and amino groups could lead to novel biological activities.[2]

- Anticancer Agents: Numerous benzofuran derivatives have demonstrated significant anticancer activity.[8][9] The 6-amino group could enhance interactions with key enzymes or receptors involved in cancer cell proliferation.
- Neurodegenerative Diseases: As seen with related aminobenzofurans, this compound could be explored for its potential to inhibit enzymes like acetylcholinesterase or to modulate pathways implicated in Alzheimer's disease.[4]
- Antimicrobial Agents: The benzofuran scaffold is also present in compounds with antibacterial and antifungal properties.[10] **2-Ethylbenzofuran-6-amine** could be screened against a panel of pathogenic microbes.

The development of such a novel compound would typically follow a structured workflow within a drug discovery program.

[Click to download full resolution via product page](#)

Caption: A typical drug discovery workflow for a novel compound.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of **2-Ethylbenzofuran-6-amine**, based on established chemical principles.

Synthesis of 2-Ethyl-6-nitrobenzofuran

- To a solution of 4-nitrophenol (1 equiv.) in acetone, add anhydrous potassium carbonate (2.5 equiv.).
- Stir the mixture at room temperature for 30 minutes.
- Add 1-bromobut-2-yne (1.2 equiv.) dropwise to the reaction mixture.
- Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude O-alkynylated intermediate.
- Dissolve the crude intermediate in a high-boiling point solvent such as N,N-diethylaniline.
- Heat the solution to reflux (approximately 215-220 °C) for 4-6 hours to induce thermal cyclization.
- Monitor the formation of the benzofuran product by TLC.
- Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethyl-6-nitrobenzofuran.

Synthesis of 2-Ethylbenzofuran-6-amine

- Dissolve 2-ethyl-6-nitrobenzofuran (1 equiv.) in ethanol.
- Add tin(II) chloride dihydrate (5 equiv.) to the solution.
- Add concentrated hydrochloric acid dropwise while stirring.
- Heat the reaction mixture to reflux for 2-4 hours, monitoring the reduction of the nitro group by TLC.

- After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-Ethylbenzofuran-6-amine**.

Characterization Protocol

- NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.[6]
- Mass Spectrometry: Analyze the sample using an ESI-HRMS instrument to obtain the exact mass and confirm the molecular formula.
- IR Spectroscopy: Obtain the IR spectrum of the compound as a thin film or KBr pellet to identify the key functional groups.

Conclusion and Future Perspectives

While **2-Ethylbenzofuran-6-amine** may not yet be a commercially available compound with a designated CAS number, its rational design based on the privileged benzofuran scaffold presents a compelling case for its synthesis and biological evaluation. This technical guide has provided a comprehensive framework, from plausible synthetic strategies and detailed characterization methods to the exploration of its potential therapeutic applications. The methodologies and insights presented herein are grounded in established chemical literature and are intended to empower researchers to pursue the synthesis of this and related novel benzofuran derivatives. Future work should focus on the practical execution of the proposed syntheses, followed by a thorough investigation of the compound's biological activity profile. The exploration of structure-activity relationships through the synthesis of a library of analogs will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Understanding 2-Ethylbenzofuran: A Key Compound in Pharmaceutical Chemistry-ZCPC [en.zcpc.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- To cite this document: BenchChem. [Foreword: Navigating the Frontier of Benzofuran Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2405383#cas-number-for-2-ethylbenzofuran-6-amine\]](https://www.benchchem.com/product/b2405383#cas-number-for-2-ethylbenzofuran-6-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com